Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a phenyl carboxylate core, a sulfonamide-linked 4-propoxyphenyl group, and a methylene bridge connecting the piperidine ring to the sulfonamide moiety.
Properties
IUPAC Name |
phenyl 4-[[(4-propoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-2-16-28-19-8-10-21(11-9-19)30(26,27)23-17-18-12-14-24(15-13-18)22(25)29-20-6-4-3-5-7-20/h3-11,18,23H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCHJAXIUYPSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the piperidine carboxylate with phenol, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The phenyl ester group is susceptible to nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
-
Central Nervous System Disorders
- Compounds similar to Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate have been studied for their potential in treating various central nervous system disorders, including anxiety, depression, and obsessive-compulsive disorder. The structure of this compound allows it to interact with neurotransmitter systems, potentially offering anxiolytic and antidepressant effects .
- Pain Management
- Anticancer Activity
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The sulfonamide group can interact with enzymes such as carbonic anhydrase, inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways by binding to receptors or enzymes, altering their function and downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural differentiators include the 4-propoxyphenylsulfonamido group and the phenyl carboxylate ester. Comparisons with similar compounds are summarized below:
Table 1: Structural and Functional Comparison of Piperidine Carboxylate Derivatives
Key Observations :
- Sulfonamide vs. Carbamate Linkers : The target compound’s sulfonamide group contrasts with carbamate-linked analogs (e.g., SL 82.0715), which may alter hydrogen-bonding interactions with targets like NMDA receptors .
- Aromatic Substitution : The absence of electron-withdrawing groups (e.g., Cl or CF₃ in ) on the phenyl ring may reduce electrophilic reactivity but enhance metabolic stability.
Key Insights :
- The target compound’s synthesis would likely require sulfonamide formation between 4-propoxyaniline and a piperidine-methyl intermediate, followed by phenyl esterification.
- Yields for analogous compounds (e.g., 71–94% in ) suggest that steric hindrance from the propoxy group may necessitate optimized coupling conditions.
Pharmacological and Biochemical Profiles
While direct data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
Hypothetical Target Engagement :
Physicochemical Properties and Drug-Likeness
Predicted properties for the target compound (calculated using analogs):
- Molecular Weight : ~555 g/mol (estimated from ).
- LogP : ~3.5 (propoxy group increases hydrophobicity vs. methoxy analogs).
- Hydrogen Bond Acceptors : 6 (sulfonamide, carboxylate, ether oxygen).
Comparatively, tert-butyl-protected analogs (e.g., ) exhibit higher LogP due to trifluoromethyl groups, while NMDA antagonists like SL 82.0715 prioritize balanced polarity for CNS penetration .
Biological Activity
Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound that belongs to the piperidine class of chemicals. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following features:
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 372.47 g/mol
- IUPAC Name : 4-((4-propoxyphenyl)sulfonamido)methyl)-1-piperidinecarboxylic acid phenyl ester
The biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The sulfonamide group is known for its ability to inhibit certain enzymes, potentially leading to anti-inflammatory effects.
Pharmacological Profile
Research indicates that compounds within the piperidine class exhibit a range of pharmacological activities, including:
- Antidepressant Effects : Some studies suggest that piperidine derivatives can influence serotonin and norepinephrine levels, which are critical in mood regulation.
- Antinociceptive Properties : Piperidine compounds have been shown to exhibit pain-relieving effects in animal models.
- Neuroprotective Effects : Certain derivatives protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Antidepressant Activity : A study evaluated the effects of various piperidine derivatives on serotonin reuptake inhibition. Results indicated that certain derivatives demonstrated significant affinity for serotonin transporters, suggesting potential antidepressant properties (PubMed ).
- Analgesic Effects : In rodent models, piperidine-based compounds were tested for their antinociceptive properties. The results showed a dose-dependent reduction in pain responses, indicating efficacy as analgesics (Journal of Pain Research ).
- Neuroprotection : Research highlighted the neuroprotective effects of piperidine derivatives against excitotoxicity. The compounds were found to reduce neuronal cell death in vitro, supporting their potential use in neurodegenerative diseases (Neuroscience Letters ).
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
- Control temperature during sulfonamide coupling to prevent decomposition (0–5°C for exothermic steps) .
- Use anhydrous solvents and inert atmospheres to avoid hydrolysis of reactive intermediates .
How does structural modification of the sulfonamide or piperidine moiety affect the compound’s binding affinity to biological targets?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Methodological Approach :
- Use radioligand binding assays (e.g., orexin receptor studies ) to quantify affinity changes.
- Perform molecular docking simulations to predict steric/electronic interactions .
What analytical techniques are critical for characterizing purity and stability under physiological conditions?
Basic Research Question
Essential Techniques :
- HPLC : Quantify purity (>95% required for in vitro assays) and detect degradation products .
- NMR Spectroscopy : Confirm structural integrity (e.g., piperidine ring conformation, sulfonamide protons) .
- Mass Spectrometry : Verify molecular weight and detect byproducts .
Q. Stability Testing :
- Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours .
How can conflicting data on the compound’s biological activity be resolved?
Advanced Research Question
Common Contradictions :
- Variable IC50 Values : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays).
- Off-Target Effects : Sulfonamide groups may interact with unrelated proteins (e.g., carbonic anhydrase isoforms) .
Q. Resolution Strategies :
Standardize Assay Protocols : Use identical cell lines and reagent batches .
Counter-Screen Against Common Off-Targets : Test for cross-reactivity using panels like Eurofins’ SafetyScreen44 .
Validate via Orthogonal Methods : Compare results from fluorescence polarization and surface plasmon resonance (SPR) .
What computational tools are recommended for predicting metabolic pathways and toxicity profiles?
Advanced Research Question
Tools and Workflows :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability, CYP450 interactions, and hepatotoxicity .
- Metabolite Identification : Employ Schrödinger’s Xenosite or GLORYx for phase I/II metabolism simulations .
Q. Case Study :
- Piperidine derivatives often undergo hepatic oxidation at the methylene group, producing hydroxylated metabolites detectable via LC-MS/MS .
How does the compound’s stereochemistry influence its pharmacological activity?
Advanced Research Question
Key Considerations :
Q. Activity Differences :
- R-isomers of analogous piperidine carboxylates show 5–10× higher receptor binding than S-isomers in orexin receptor assays .
What are the best practices for designing in vivo studies to evaluate efficacy and pharmacokinetics?
Advanced Research Question
Design Framework :
Dose Optimization : Conduct pilot studies in rodents to determine maximum tolerated dose (MTD) using OECD guidelines .
Pharmacokinetic Parameters : Measure AUC, Cmax, and half-life via LC-MS/MS after IV and oral administration .
Tissue Distribution : Use radiolabeled compounds (e.g., <sup>14</sup>C-labeled) to assess brain penetration or organ accumulation .
Q. Data Interpretation :
- Correlate plasma exposure (AUC) with target engagement using ex vivo receptor occupancy assays .
How can researchers address solubility challenges in formulation development?
Basic Research Question
Strategies :
Q. Analytical Validation :
- Characterize solubility profiles using shake-flask method and DSC/TGA to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
